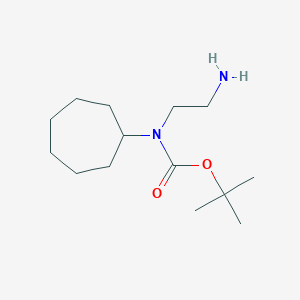

tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate

説明

tert-Butyl N-(2-aminoethyl)-N-cycloheptylcarbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a seven-membered cycloheptyl ring, and a 2-aminoethyl side chain. The Boc group enhances stability and facilitates handling during synthetic processes, while the cycloheptyl substituent introduces steric bulk and conformational flexibility. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, where its structural attributes enable tailored reactivity and biological interactions .

特性

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(11-10-15)12-8-6-4-5-7-9-12/h12H,4-11,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRXVRQNXPSDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The compound tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₉N₃O₂

- Molecular Weight : 185.26 g/mol

This structure features a tert-butyl group, an aminoethyl side chain, and a cycloheptyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate typically involves the reaction of tert-butyl carbamate with aminoethyl amine in the presence of suitable solvents such as dichloromethane or dimethylformamide (DMF). The reaction conditions can be optimized to enhance yield and purity.

In Vitro Studies

Research has demonstrated that tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate exhibits significant biological activity. Notably, it has been evaluated for its inhibitory effects against various enzymes and biological pathways.

- Enzyme Inhibition :

- Antiviral Activity :

- Antifungal Properties :

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Case Study 1 : A study on its use as a potential therapeutic agent in antiviral therapies demonstrated that the compound effectively reduced viral load in infected cell cultures, suggesting mechanisms involving protease inhibition and interference with viral assembly .

- Case Study 2 : Research focusing on its antifungal activity revealed that the compound inhibited fungal growth in vitro, with specific attention to its mechanism of action involving disruption of fungal cell membrane integrity .

Data Tables

科学的研究の応用

Synthesis of Pharmaceutical Intermediates

One of the prominent applications of tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate is its use as a synthetic intermediate in the preparation of lacosamide. Lacosamide is an anticonvulsant medication that has been effective in treating partial-onset seizures. The compound serves as a precursor in the synthesis of various derivatives that are crucial for developing effective pharmaceutical formulations.

Synthesis Pathway

The synthesis typically involves the following steps:

- Formation of Mixed Acid Anhydride : The reaction begins with tert-butyl carbamate derivatives that undergo condensation reactions with amines.

- Phase-Transfer Catalysis : The compound is often synthesized using phase-transfer catalysts, which enhance the efficiency of the reaction and improve yields.

- Yield Improvements : Recent methods have reported yields exceeding 90%, showcasing advancements in synthetic techniques that reduce environmental impact while increasing efficiency .

Medicinal Chemistry Applications

The structural characteristics of tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate make it valuable in medicinal chemistry. Its ability to form stable derivatives allows researchers to explore various modifications that can enhance pharmacological properties.

Case Studies

- Lacosamide Derivatives : Research has shown that modifications to the tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate structure can lead to derivatives with improved efficacy against seizures. These studies focus on optimizing the balance between lipophilicity and hydrophilicity to enhance bioavailability .

- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, making them candidates for further investigation in treating neurodegenerative diseases.

Industrial Applications

Beyond medicinal uses, tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate has potential applications in industrial chemistry, particularly in the production of specialty chemicals and polymers.

Potential Uses

- Polymerization Processes : The compound can be utilized as a monomer or co-monomer in polymer synthesis, contributing to materials with specific functional properties.

- Catalyst Development : Its derivatives may serve as catalysts or catalyst precursors in various chemical reactions, enhancing reaction rates and selectivity.

類似化合物との比較

Structural and Molecular Comparisons

Key structural analogs differ in ring size, substituent groups, and side-chain configurations. The table below summarizes these variations:

| Compound Name | Core Structure | Substituent Groups | Molecular Weight* | Key Structural Feature |

|---|---|---|---|---|

| tert-Butyl N-(2-aminoethyl)-N-cycloheptylcarbamate | Cycloheptyl | Boc, 2-aminoethyl | ~285.4 g/mol | 7-membered ring, aminoethyl chain |

| tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate | Cyclohexyl | Boc, 2-aminoethyl | ~271.4 g/mol | 6-membered ring, aminoethyl chain |

| tert-Butyl N-(2-aminocyclopropyl)carbamate | Cyclopropyl | Boc, 2-amino group | ~200.3 g/mol | 3-membered ring, higher ring strain |

| tert-Butyl N-(4-aminobenzyl)carbamate | Benzyl | Boc, 4-aminobenzyl | ~236.3 g/mol | Aromatic ring, planar geometry |

*Calculated from molecular formulas.

Key Observations :

- Ring Size : The cycloheptyl group in the target compound introduces greater conformational flexibility compared to the rigid cyclohexyl (6-membered) or strained cyclopropyl (3-membered) rings. This may enhance binding to larger biological targets .

- Aminoethyl Chain: The 2-aminoethyl side chain distinguishes it from analogs with shorter (e.g., ethyl) or bulkier (e.g., benzyl) substituents, balancing solubility and steric effects .

Physicochemical Properties

- Solubility: The aminoethyl group’s protonation under acidic conditions improves aqueous solubility compared to non-amine-containing analogs like tert-butyl N-cycloheptylcarbamate. However, solubility is lower than in compounds with polar substituents (e.g., hydroxyl groups) .

Stability and Reactivity

- Thermal Stability : The Boc group confers stability up to 150°C, consistent with other Boc-protected carbamates. However, the cycloheptyl ring’s flexibility may reduce crystallinity compared to rigid analogs, slightly lowering shelf stability .

- Chemical Reactivity: The aminoethyl group undergoes standard amine reactions (e.g., acylation), while the cycloheptyl ring participates in hydrophobic interactions. This contrasts with cyclopropane derivatives, which are prone to ring-opening reactions .

Analytical Techniques

- NMR Spectroscopy : ¹H/¹³C NMR confirms cycloheptyl conformation and Boc group integrity. Ring protons show distinct splitting patterns vs. cyclohexyl analogs .

- X-ray Crystallography : Challenging due to conformational flexibility but achievable with high-resolution data (e.g., SHELXL refinement) .

- HPLC/MS : Used to assess purity (>98%) and detect degradation products (e.g., de-Boc intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。